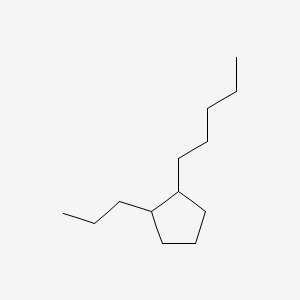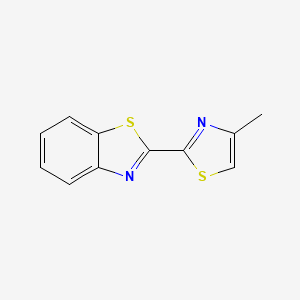
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde is an organic compound that features a unique combination of functional groups, including a dimethylamino group, an oxadiazole ring, and a hydroxybenzaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Attachment of the Hydroxybenzaldehyde Moiety: The final step involves the condensation of the oxadiazole intermediate with 2-hydroxybenzaldehyde under suitable conditions, such as refluxing in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxybenzaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the oxadiazole ring may interact with nucleic acids, while the dimethylamino group can modulate the activity of enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylaminoacrolein: Shares the dimethylamino group but lacks the oxadiazole ring and hydroxybenzaldehyde moiety.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group but has a different overall structure and functional groups.
Uniqueness
3-(3-(Dimethylamino)-1,2,4-oxadiazol-5-yl)-2-hydroxybenzaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the oxadiazole ring, in particular, sets it apart from many other compounds and contributes to its diverse range of activities.
Eigenschaften
Molekularformel |
C11H11N3O3 |
|---|---|
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H11N3O3/c1-14(2)11-12-10(17-13-11)8-5-3-4-7(6-15)9(8)16/h3-6,16H,1-2H3 |
InChI-Schlüssel |
SRLGNZWBCMAFPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NOC(=N1)C2=CC=CC(=C2O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)
![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)
![Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13939824.png)




![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)





